molecular formula C14H13N3O2S B5751436 1-(2,5-Dimethylphenyl)sulfonylbenzotriazole

1-(2,5-Dimethylphenyl)sulfonylbenzotriazole

Cat. No.: B5751436
M. Wt: 287.34 g/mol
InChI Key: WOORQYNGWXHRFL-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)sulfonylbenzotriazole is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The compound’s unique structure, featuring a sulfonyl group attached to a benzotriazole ring, imparts distinct chemical properties that make it valuable for research and industrial applications.

Preparation Methods

The synthesis of 1-(2,5-Dimethylphenyl)sulfonylbenzotriazole typically involves the reaction of 2,5-dimethylphenylsulfonyl chloride with benzotriazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)sulfonylbenzotriazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dimethylphenyl)sulfonylbenzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)sulfonylbenzotriazole involves its interaction with molecular targets through its sulfonyl and benzotriazole moieties. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles, while the benzotriazole ring can stabilize intermediates through resonance and electron-withdrawing effects. These interactions enable the compound to participate in various chemical transformations and biological processes .

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)sulfonylbenzotriazole can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-10-7-8-11(2)14(9-10)20(18,19)17-13-6-4-3-5-12(13)15-16-17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOORQYNGWXHRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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